SR-3029 is a potent, selective, small-molecule inhibitor of casein kinase-1 delta (CK1δ) and casein kinase-1 epsilon (CK1ε) [, , , , ]. These kinases play diverse roles in various cellular processes, including Wnt/β-catenin signaling, PI3K/AKT signaling, p53 function, and regulation of deoxycytidine kinase (dCK) [, , , ]. SR-3029 has been explored in preclinical studies for its potential as an anti-cancer agent in various cancer types [, , , , , , , , ].
Although the exact molecular structure of SR-3029 is not explicitly detailed in the provided papers, it is identified as an ATP-competitive inhibitor []. This suggests that it likely possesses structural features mimicking the adenine ring of ATP to compete for the ATP-binding site of its target kinases, CK1δ/ε. Further structural analysis based on the provided information is limited.
SR-3029 primarily functions as an ATP-competitive inhibitor of CK1δ/ε [, , ]. Its mechanism of action varies depending on the cell type and context:
a) Inhibition of Wnt/β-catenin Signaling:In breast cancer cells, SR-3029 inhibits the Wnt/β-catenin signaling pathway by blocking the nuclear localization of β-catenin, preventing its function as a coactivator for oncogenic transcription factors [, , , ].
b) Inhibition of Translation Initiation:In lymphoma cells, SR-3029 inhibits translation initiation by repressing the phosphorylation of 4E-BP1 and p70S6K, which are key regulators of this process [].
c) Upregulation of Deoxycytidine Kinase (dCK):SR-3029 treatment, as well as genetic silencing of CK1δ, leads to increased dCK expression at both the RNA and protein levels [, ]. This upregulation sensitizes cancer cells to gemcitabine, a chemotherapeutic drug activated by dCK [, ].
Breast Cancer: SR-3029 demonstrates efficacy in preclinical models of triple-negative breast cancer (TNBC), including patient-derived xenografts, by inducing apoptosis and inhibiting tumor growth and metastasis [, , , ].
Lymphoma: SR-3029 exhibits potent activity against various lymphoma cell lines and primary cells by inhibiting translation initiation and inducing apoptosis [].
Pancreatic and Bladder Cancer: SR-3029 sensitizes pancreatic and bladder cancer cells to gemcitabine treatment by upregulating dCK, leading to enhanced antiproliferative and apoptotic effects [, , ].
Multiple Myeloma: SR-3029 shows promise as a potential therapeutic for multiple myeloma, exhibiting potent activity against primary patient samples, including those resistant to existing therapies []. It disrupts multiple metabolic pathways in myeloma cells, leading to reduced tumor burden and improved survival in preclinical models [].
SR-3029 serves as a valuable tool for studying the biological functions of CK1δ/ε in various cellular processes, including Wnt/β-catenin signaling, translation initiation, and DNA damage response [, , , ].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: